molecular formula C15H16N4O2 B2928108 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034580-27-1

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2928108
CAS No.: 2034580-27-1
M. Wt: 284.319
InChI Key: QPVKHZNFSQKCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. The compound's structure integrates a pyridazine nucleus, a moiety widely recognized for its role in pharmacologically active compounds targeting various disease pathways. Pyridazine derivatives are frequently explored as potent and selective inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which are critical targets in oncology and neurodegenerative disease research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7277529/]. The specific molecular architecture of this compound, featuring a pyrrolidine linker and a pyridin-3-ylethanone group, is designed to optimize binding affinity and selectivity within the ATP-binding pocket of target kinases. This makes it a valuable chemical tool for researchers investigating kinase signaling pathways, studying disease mechanisms in cellular models, and conducting structure-activity relationship (SAR) studies to develop novel therapeutic candidates. Its application is primarily within biochemical assay development, high-throughput screening, and lead compound optimization programs.

Properties

IUPAC Name

1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVKHZNFSQKCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy and pyridin-3-yl precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include nucleophilic substitution reactions and coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and halides (e.g., iodine) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, facilitating the study of biological processes.

  • Medicine: The compound has shown potential as a therapeutic agent in preclinical studies, with possible applications in treating diseases such as cancer and inflammation.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound’s structural analogs vary primarily in substituents on the pyrrolidine ring and the ethanone-linked aromatic group. Below is a comparative analysis:

Compound Name Substituent on Pyrrolidine Ethanone-Linked Group Molecular Weight Key Features Biological Activity (If Known) Source
Target Compound Pyridazin-3-yloxy Pyridin-3-yl ~300-350 (estimated) Combines pyridazine (polar) and pyridine (aromatic) Hypothesized enzyme inhibition N/A
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethanone Benzoxazol-2-yl 238.25 Replaces pyrrolidine-pyridazine with benzoxazole Not reported
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone 6-Methylpyridazin-3-yloxy Thiophen-2-yl Methylpyridazine enhances lipophilicity Not reported
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone 6-(Dimethylamino)pyridazin-3-yloxy 3,5-Dimethylisoxazol-4-yl 345.4 Dimethylamino group increases solubility; isoxazole adds steric bulk Not reported
UDO (CYP51 Inhibitor) Piperazine and trifluoromethylphenyl 4-Chlorophenyl Piperazine linker; fluorinated groups enhance metabolic stability Anti-T. cruzi activity comparable to posaconazole

Key Structural and Functional Differences

Pyridazine vs. Pyridine/Benzoxazole :

  • Pyridazine (two adjacent nitrogens) increases polarity and hydrogen-bonding capacity compared to pyridine or benzoxazole. This may improve target binding but reduce membrane permeability .
  • Benzoxazole-containing analogs (e.g., ) prioritize aromatic stacking interactions, while pyridazine derivatives favor polar interactions.

6-(Dimethylamino)pyridazine (): The dimethylamino group introduces basicity, increasing solubility in acidic environments (e.g., lysosomal targeting).

Pharmacological Implications

  • CYP51 Inhibition: Pyridine/piperazine-based analogs (e.g., UDO) inhibit Trypanosoma cruzi CYP51, a target for Chagas disease treatment . The target compound’s pyridazine group may mimic azole antifungals but with improved specificity.
  • CoA Inhibition: Phenoxy-pyrrolidine derivatives () disrupt CoA biosynthesis, suggesting the target compound could be optimized for similar pathways.

Biological Activity

The compound 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural components:

  • Pyridazin-3-yloxy group : Contributes to the compound's ability to interact with biological targets.
  • Pyrrolidin-1-yl group : Often associated with neuroactive properties.
  • Pyridin-3-yl group : Known for its role in various pharmacological activities.

The molecular formula of the compound is C14H15N3O2C_{14}H_{15}N_3O_2, and its molecular weight is approximately 255.29 g/mol.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

  • Antidepressant-like effects : Similar to other compounds containing pyrrolidine and pyridine moieties, which are known to modulate serotonin receptors.
  • Antitumor activity : Potential inhibition of cancer cell proliferation through interference with kinase signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways associated with neuroprotection and cancer treatment. For example:

  • Cell Viability Assays : Studies indicated that concentrations of the compound above 10 µM significantly reduced the viability of certain cancer cell lines, suggesting a dose-dependent cytotoxic effect.
Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

  • Behavioral Tests : In rodent models, administration of the compound demonstrated significant antidepressant-like behavior in forced swim tests.

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the effects of this compound on depressive behaviors in mice. The results indicated that treatment led to a significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant.

Study 2: Anticancer Properties

Another investigation focused on the antitumor effects of the compound against breast cancer cells. The findings revealed that it inhibited cell migration and invasion, highlighting its potential as a therapeutic agent in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.